molecular formula C10H9Br2NO2 B3058151 N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS No. 88092-70-0

N-(2-Acetyl-4,6-dibromophenyl)acetamide

Cat. No. B3058151
CAS RN: 88092-70-0
M. Wt: 334.99 g/mol
InChI Key: HDMYXVUUOGKKAA-UHFFFAOYSA-N
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Description

“N-(2-Acetyl-4,6-dibromophenyl)acetamide” is an organic compound consisting of an amide linked to a phenylacetamide group that contains two bromine atoms. It has a molecular weight of 334.99 .


Molecular Structure Analysis

The linear formula of “N-(2-Acetyl-4,6-dibromophenyl)acetamide” is C10H9Br2NO2 . The InChI code is 1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15) .


Physical And Chemical Properties Analysis

“N-(2-Acetyl-4,6-dibromophenyl)acetamide” is a white to yellow solid at room temperature .

Scientific Research Applications

  • Synthesis and Applications in Drug Development :

    • N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was explored using different acyl donors, offering insights into the synthesis processes relevant to compounds like N-(2-Acetyl-4,6-dibromophenyl)acetamide (Magadum & Yadav, 2018).
    • The regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which includes compounds similar to N-(2-Acetyl-4,6-dibromophenyl)acetamide, was studied for the synthesis of complex acetamide structures (Qiu, Li, Ma, & Zhou, 2017).
  • Chemical Structure and Properties :

  • Electrochemical and Analytical Studies :

  • Pharmacological Potential and Biological Activities :

  • Molecular Dynamics and Computational Studies :

    • Molecular dynamics simulations were performed on N-acetyl-p-aminophenol (a related compound) embedded in high-density lipoprotein, which could provide insights into the behavior of similar compounds like N-(2-Acetyl-4,6-dibromophenyl)acetamide in biological systems (Gburski & Raczyńska, 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .

properties

IUPAC Name

N-(2-acetyl-4,6-dibromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYXVUUOGKKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519997
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Acetyl-4,6-dibromophenyl)acetamide

CAS RN

88092-70-0
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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